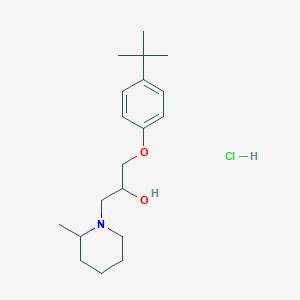![molecular formula C22H31Cl3N2O2 B6480495 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,4,6-trimethylphenoxy)propan-2-ol dihydrochloride CAS No. 1177772-14-3](/img/structure/B6480495.png)
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,4,6-trimethylphenoxy)propan-2-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,4,6-trimethylphenoxy)propan-2-ol dihydrochloride” is a chemical compound with a complex structure . It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also contains a chlorophenyl group and a trimethylphenoxy group .
Synthesis Analysis
The synthesis of piperazine derivatives, such as the compound , can involve several methods . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple functional groups . The presence of the piperazine ring, chlorophenyl group, and trimethylphenoxy group contribute to its unique chemical properties .Mecanismo De Acción
Target of Action
The primary target of this compound is the h5-HT 1D receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and inhibits the release of neurotransmitters.
Mode of Action
The compound acts as a selective antagonist at the h5-HT 1D receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound prevents serotonin from binding to the receptor, thereby inhibiting its action.
Propiedades
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,4,6-trimethylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O2.2ClH/c1-16-11-17(2)22(18(3)12-16)27-15-21(26)14-24-7-9-25(10-8-24)20-6-4-5-19(23)13-20;;/h4-6,11-13,21,26H,7-10,14-15H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOSNUZPKOPANQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(mesityloxy)propan-2-ol dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6480414.png)
![2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6480417.png)
![N-(2,5-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6480431.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6480442.png)
![2,5-difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzene-1-sulfonamide](/img/structure/B6480447.png)
![2,5-difluoro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B6480455.png)
![3-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6480458.png)
![ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B6480463.png)
![ethyl (2E)-3,4-dimethyl-2-({[(2-oxo-2H-chromen-3-yl)formamido]methanethioyl}imino)-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B6480470.png)


![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6480494.png)
amine hydrochloride](/img/structure/B6480502.png)
![tert-butyl({3-[2-(4-chlorophenoxy)ethoxy]-2-hydroxypropyl})amine hydrochloride](/img/structure/B6480504.png)